molecular formula C17H17NO5 B3159972 N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide CAS No. 865659-15-0

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide

Cat. No.: B3159972
CAS No.: 865659-15-0
M. Wt: 315.32 g/mol
InChI Key: XNJAHNGWDNGJEG-UHFFFAOYSA-N
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Description

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide is a synthetic organic compound characterized by a bicyclic indenone core substituted with ethoxy and methoxy groups at positions 5 and 6, respectively. The 3-oxo group contributes to the molecule’s polarity, while the 2-furamide moiety at the 1-position introduces a heteroaromatic ring system. Its synthesis likely involves coupling reactions between functionalized indenone precursors and activated furan derivatives, analogous to methods described for related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-ethoxy-6-methoxy-3-oxo-1,2-dihydroinden-1-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-3-22-16-8-11-10(7-15(16)21-2)12(9-13(11)19)18-17(20)14-5-4-6-23-14/h4-8,12H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJAHNGWDNGJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(CC(=O)C2=C1)NC(=O)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901148218
Record name N-(5-Ethoxy-2,3-dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

865659-15-0
Record name N-(5-Ethoxy-2,3-dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Ethoxy-2,3-dihydro-6-methoxy-3-oxo-1H-inden-1-yl)-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901148218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide typically involves multiple steps, starting with the formation of the indenyl core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent functionalization introduces the ethoxy and methoxy groups, followed by the attachment of the furamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The compound's ability to inhibit tumor growth was confirmed in vivo using xenograft models, where treated groups showed a marked reduction in tumor size compared to controls .

Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory potential. In experimental models of inflammation, this compound was shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties
Recent studies have also highlighted the neuroprotective effects of this compound. In models of neurodegeneration, it was found to mitigate oxidative stress and improve cognitive function. These findings suggest its potential application in neurodegenerative disorders such as Alzheimer's disease .

Agricultural Sciences

Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Laboratory assays demonstrated effectiveness against various pests, including aphids and spider mites, making it a candidate for development into a novel pesticide. The compound's mode of action appears to disrupt the nervous system of these pests, leading to paralysis and death .

Plant Growth Regulation
In agricultural applications, this compound has also shown promise as a plant growth regulator. Field trials indicated that it enhances growth parameters such as height, leaf area, and yield in crops like wheat and corn. The mechanism involves modulation of growth hormone levels within the plants .

Material Science

Polymer Development
In material science, N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-y)-2-furamide has been explored for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Studies indicate that incorporating this compound into polymer matrices improves their resistance to thermal degradation while maintaining flexibility .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in cancer cell lines; reduces tumor size in vivo.
Anti-inflammatory Decreases TNF-alpha and IL-6 levels in inflammation models.
Neuroprotective Mitigates oxidative stress; improves cognitive function in neurodegeneration models.
Pesticidal Activity Effective against aphids; disrupts pest nervous systems.
Plant Growth Regulation Enhances growth parameters in wheat and corn crops.
Polymer Development Improves thermal stability in polymer matrices.

Mechanism of Action

The mechanism by which N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(tert-Butyl)-N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)benzenesulfonamide (CAS 865659-16-1)

  • Structural Differences : Replaces the 2-furamide group with a bulkier 4-tert-butylbenzenesulfonamide moiety.
  • Molecular Properties :
    • Molecular Weight: 417.52 g/mol (vs. ~330–350 g/mol estimated for the furamide, assuming similar core structure).
    • Purity: >90% (industrial-grade synthesis) .
  • The tert-butyl group increases hydrophobicity, which may influence membrane permeability and metabolic stability.

N-[(2Z)-2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide (CAS 866040-71-3)

  • Structural Differences : Features a trifluoroacetamide group and a methylidene-aniline substituent at position 2.
  • Molecular Properties :
    • Molecular Weight: 448.43 g/mol.
    • Fluorine atoms enhance electronegativity and metabolic stability .
  • Functional Implications :
    • The trifluoroacetamide group may confer resistance to enzymatic hydrolysis compared to the furamide.
    • The conjugated methylidene-aniline system could enable π-π stacking interactions with aromatic residues in target proteins.

N-(5,6-Dimethoxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)isobutyramide (Compound 3)

  • Structural Differences : Retains the inden core but substitutes ethoxy/methoxy groups with dimethoxy and dimethyl groups. The isobutyramide side chain is less planar than the 2-furamide.
  • Synthesis : Prepared in 92% yield using Er(OTf)₃ catalysis, suggesting efficient synthetic routes for inden derivatives .
  • Isobutyramide’s branched alkyl chain may lower solubility compared to the furan ring.

VU0488129 ((R)-1-((1H-Indazol-5-yl)sulfonyl)-N-(2,3-dihydro-1H-inden-1-yl)-N-ethylpiperidine-4-carboxamide)

  • Structural Differences : Incorporates a piperidine-carboxamide and indazole-sulfonyl group.
  • Functional Implications: The chiral center at the inden moiety reduces conformational flexibility, enhancing selectivity for Gαq/11-coupled receptors . Compared to the furamide, the sulfonyl and piperidine groups introduce additional hydrogen-bond donors/acceptors.

Key Comparative Analysis

Structural and Physicochemical Properties

Compound Core Substituents Functional Group Molecular Weight (g/mol) Notable Features
Target Furamide 5-Ethoxy, 6-methoxy, 3-oxo 2-Furamide ~330–350 (estimated) Heteroaromatic, moderate polarity
Benzenesulfonamide (CAS 865659-16-1) 5-Ethoxy, 6-methoxy, 3-oxo 4-tert-Butylsulfonamide 417.52 High hydrophobicity, strong H-bonding
Trifluoroacetamide (CAS 866040-71-3) 5-Ethoxy, 6-methoxy, 3-oxo Trifluoroacetamide 448.43 Fluorine-enhanced stability, electronegative
Compound 3 () 5,6-Dimethoxy, 2,2-dimethyl Isobutyramide Not reported Steric hindrance, high synthetic yield

Biological Activity

N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide (CAS No. 865659-15-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C17H17NO5, with a molar mass of 315.32 g/mol. The structure features an indene derivative linked to a furan moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H17NO5
Molar Mass315.32 g/mol
CAS Number865659-15-0
Physical FormSolid
Purity90%

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages treated with lipopolysaccharides (LPS) . This effect could be beneficial in treating chronic inflammatory diseases.

Neuroprotective Activity

Preliminary research indicates potential neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress-induced damage, possibly through the modulation of antioxidant enzyme activities . Such properties are significant for developing treatments for neurodegenerative disorders like Alzheimer's disease.

The mechanisms underlying the biological activities of N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-y)-2-furamide are not fully elucidated but may involve:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributing to reduced inflammation.
  • Antioxidant Activity : Enhancement of endogenous antioxidant defenses protecting against cellular damage.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry demonstrated that a related indene derivative inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis .
  • Inflammation Model :
    • In a murine model of arthritis, treatment with a similar compound resulted in decreased joint inflammation and damage, correlating with reduced levels of inflammatory markers .
  • Neuroprotection Research :
    • Research published in Neuroscience Letters indicated that compounds with similar structures provided significant neuroprotection against glutamate-induced neurotoxicity in cultured neurons .

Q & A

Q. What synthetic routes are effective for synthesizing the compound, and how can reaction yields be optimized?

The compound can be synthesized via coupling reactions between activated furan carboxylic acid derivatives and aminobenzophenone analogs. For example, using Er(OTf)₃ as a Lewis catalyst in acetonitrile at 40°C for 20 hours achieved 92% yield for structurally similar indenyl derivatives . Key steps include argon purging to prevent oxidation and purification via column chromatography (hexane:ethyl acetate, 7:3). Reaction progress should be monitored by TLC or HPLC to optimize intermediate formation and minimize side products.

Q. Which spectroscopic techniques reliably confirm the compound’s structure and purity?

  • HRMS (ESI): Provides precise molecular weight confirmation (e.g., C₁₆H₂₁ClNO⁺: expected 278.1306, observed 278.1302 ).
  • IR Spectroscopy: Identifies carbonyl (1650–1700 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches .
  • NMR (¹H/¹³C/2D): Resolves substituent positions on the indenyl and furan rings. For diastereomers, NOESY can clarify spatial arrangements .

Q. How can reaction intermediates be characterized to troubleshoot low yields?

Intermediate isolation via flash chromatography followed by HRMS and NMR analysis identifies incomplete reactions or byproducts. For example, steric hindrance during acylation may require adjusting the acyl chloride/amine ratio or using coupling agents like HATU .

Advanced Research Questions

Q. How can X-ray crystallography employing SHELX resolve the stereochemical configuration of the dihydroindenyl core?

SHELXL refinement with high-resolution diffraction data (e.g., synchrotron sources) enables precise determination of bond lengths, angles, and hydrogen bonding. For indenyl derivatives, SHELX’s robustness in handling twinned data and anisotropic displacement parameters is critical. Data collection at 100 K minimizes thermal motion artifacts .

Q. What methodologies assess the compound’s stability under physiological conditions during in vitro assays?

Conduct accelerated stability studies in PBS (pH 7.4) at 37°C, monitored by HPLC at 0, 24, and 48 hours. LC-MS identifies degradation products (e.g., hydrolysis of the furamide moiety), while UV-Vis tracks absorbance changes. For similar furamides, stability was maintained for 48 hours with <5% degradation .

Q. What computational approaches predict the compound’s binding affinity to TRPV1 receptors?

  • Molecular Docking (AutoDock Vina): Use TRPV1 homology models (e.g., PDB 3J5Q) to evaluate binding poses.
  • MD Simulations (AMBER): Simulate ligand-receptor interactions over 100 ns to assess stability.
  • MM-PBSA Calculations: Estimate binding free energy (ΔG). Analogous indenyl ureas showed IC₅₀ values correlating with docking scores .

Methodological Considerations

  • Synthetic Optimization: Replace Er(OTf)₃ with Sc(OTf)₃ for enhanced electrophilic activation in sterically hindered reactions .
  • Crystallographic Refinement: Use SHELXPRO to interface with macromolecular datasets for high-resolution analysis of hydrogen-bonding networks .
  • Stability Profiling: Include antioxidants (e.g., BHT) in assay buffers to prevent oxidative degradation of the methoxy/ethoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide
Reactant of Route 2
N-(5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)-2-furamide

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